molecular formula C32H38N2O8S B2513194 ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 681155-49-7

ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B2513194
CAS No.: 681155-49-7
M. Wt: 610.72
InChI Key: PNKZGTSNXBIEDX-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C32H38N2O8S and its molecular weight is 610.72. The purity is usually 95%.
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Biological Activity

Ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound combines structural elements that are known for their pharmacological properties, particularly in the context of cancer treatment and neuropharmacology.

Chemical Structure

The compound can be broken down into its key components:

  • Ethyl Benzoate : A common ester that may exhibit various biological activities.
  • Tetrahydroisoquinoline Derivative : Known for its neuroactive properties.
  • Sulfamoyl Group : Often associated with antibacterial and antitumor activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing research:

1. Antitumor Activity

Research indicates that compounds containing tetrahydroisoquinoline structures often display significant antitumor activity. For instance, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis (formation of new blood vessels that supply tumors).

A study highlighted the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives, showing that modifications can enhance their potency against various cancer cell lines .

2. Neuropharmacological Effects

Tetrahydroisoquinolines are also noted for their effects on the central nervous system. Compounds in this class have been investigated for:

  • Neuroprotective effects against neurodegenerative diseases.
  • Modulation of neurotransmitter systems (e.g., dopamine and serotonin pathways).

Research has shown that specific modifications to the isoquinoline structure can lead to enhanced neuroactivity, making it a promising area for drug development .

3. Antimicrobial Properties

The presence of the sulfamoyl group suggests potential antimicrobial activity. Sulfamoyl compounds are widely recognized for their antibacterial properties. Studies have indicated that similar compounds can effectively inhibit bacterial growth by interfering with folate synthesis pathways .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Tetrahydroisoquinoline Derivatives :
    • Objective : To evaluate the anticancer effects of synthesized tetrahydroisoquinoline derivatives.
    • Findings : Certain derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines, indicating potent antitumor activity .
  • Neuroprotective Effects :
    • Objective : Assess the neuroprotective potential of 6,7-dimethoxy-tetrahydroisoquinolines.
    • Findings : These compounds showed significant protective effects against oxidative stress-induced neuronal damage in vitro .
  • Antimicrobial Activity Investigation :
    • Objective : To determine the antibacterial efficacy of sulfamoyl-containing compounds.
    • Findings : Compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with mechanisms linked to disruption of bacterial folate metabolism .

Data Tables

Biological ActivityCompound StructureIC50 ValueReference
AntitumorTetrahydroisoquinoline derivative≤ 5 µM
Neuroprotective6,7-Dimethoxy derivativeVaries
AntimicrobialSulfamoyl derivative10 µg/mL

Properties

IUPAC Name

ethyl 4-[[2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O8S/c1-6-33(7-2)43(37,38)26-15-11-22(12-16-26)31(35)34-18-17-24-19-29(39-4)30(40-5)20-27(24)28(34)21-42-25-13-9-23(10-14-25)32(36)41-8-3/h9-16,19-20,28H,6-8,17-18,21H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKZGTSNXBIEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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